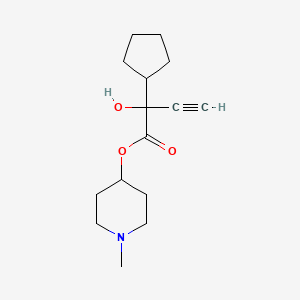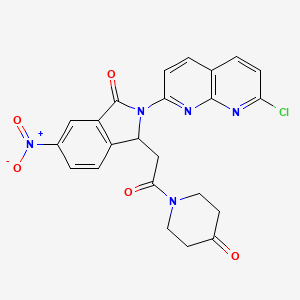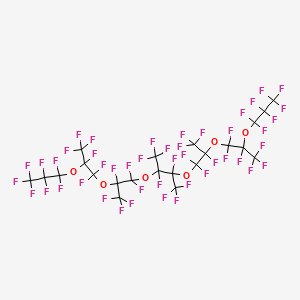
Tetrasodium 8,8'-(cyclohexylidenebis(4,1-phenyleneazo))bis(7-hydroxynaphthalene-1,3-disulphonate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetrasodium 8,8’-(cyclohexylidenebis(4,1-phenyleneazo))bis(7-hydroxynaphthalene-1,3-disulphonate) is a complex organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications due to its stability and intense coloration.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tetrasodium 8,8’-(cyclohexylidenebis(4,1-phenyleneazo))bis(7-hydroxynaphthalene-1,3-disulphonate) involves multiple steps, starting with the preparation of the azo compound. The process typically includes the following steps:
Diazotization: An aromatic amine is treated with nitrous acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with a naphthol derivative to form the azo compound.
Cyclohexylidene Formation: The azo compound is reacted with cyclohexanone to introduce the cyclohexylidene group.
Sulfonation: The final step involves sulfonation to introduce the sulfonate groups, resulting in the formation of the tetrasodium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high production rates.
化学反应分析
Types of Reactions
Tetrasodium 8,8’-(cyclohexylidenebis(4,1-phenyleneazo))bis(7-hydroxynaphthalene-1,3-disulphonate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of aromatic amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Reagents like halogens and nitrating agents are used under controlled conditions to achieve substitution.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Aromatic amines and related compounds.
Substitution: Various substituted aromatic compounds depending on the reagents used.
科学研究应用
Tetrasodium 8,8’-(cyclohexylidenebis(4,1-phenyleneazo))bis(7-hydroxynaphthalene-1,3-disulphonate) has a wide range of applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for detecting and quantifying various substances.
Biology: Employed in staining techniques for microscopy and histology.
Medicine: Investigated for potential use in diagnostic imaging and as a therapeutic agent.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored plastics and inks.
作用机制
The compound exerts its effects primarily through its ability to absorb and reflect specific wavelengths of light, resulting in its intense coloration. The molecular structure, particularly the azo bonds and aromatic rings, plays a crucial role in this property. In biological applications, the compound can interact with cellular components, aiding in visualization and analysis.
相似化合物的比较
Similar Compounds
- Tetrasodium 4,4’-(1,2-ethenediyl)bis(2,6-dimethylphenol)bis(7-hydroxynaphthalene-1,3-disulphonate)
- Tetrasodium 4,4’-(1,2-ethenediyl)bis(2,6-dimethylphenol)bis(7-hydroxynaphthalene-1,3-disulphonate)
Uniqueness
Compared to similar compounds, tetrasodium 8,8’-(cyclohexylidenebis(4,1-phenyleneazo))bis(7-hydroxynaphthalene-1,3-disulphonate) stands out due to its unique cyclohexylidene group, which enhances its stability and color properties. This makes it particularly valuable in applications requiring long-lasting and vibrant dyes.
属性
CAS 编号 |
85098-59-5 |
|---|---|
分子式 |
C38H28N4Na4O14S4 |
分子量 |
984.9 g/mol |
IUPAC 名称 |
tetrasodium;7-hydroxy-8-[[4-[1-[4-[(2-hydroxy-6,8-disulfonatonaphthalen-1-yl)diazenyl]phenyl]cyclohexyl]phenyl]diazenyl]naphthalene-1,3-disulfonate |
InChI |
InChI=1S/C38H32N4O14S4.4Na/c43-30-14-4-22-18-28(57(45,46)47)20-32(59(51,52)53)34(22)36(30)41-39-26-10-6-24(7-11-26)38(16-2-1-3-17-38)25-8-12-27(13-9-25)40-42-37-31(44)15-5-23-19-29(58(48,49)50)21-33(35(23)37)60(54,55)56;;;;/h4-15,18-21,43-44H,1-3,16-17H2,(H,45,46,47)(H,48,49,50)(H,51,52,53)(H,54,55,56);;;;/q;4*+1/p-4 |
InChI 键 |
RUGQEAFTXGKIHH-UHFFFAOYSA-J |
规范 SMILES |
C1CCC(CC1)(C2=CC=C(C=C2)N=NC3=C(C=CC4=CC(=CC(=C43)S(=O)(=O)[O-])S(=O)(=O)[O-])O)C5=CC=C(C=C5)N=NC6=C(C=CC7=CC(=CC(=C76)S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Na+].[Na+].[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



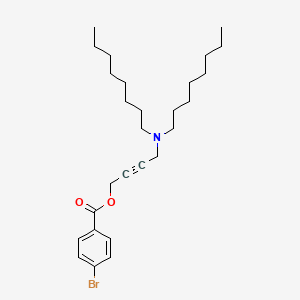
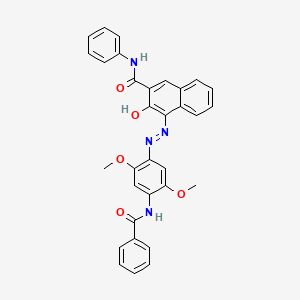

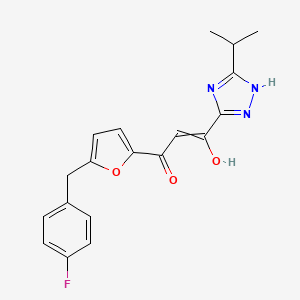

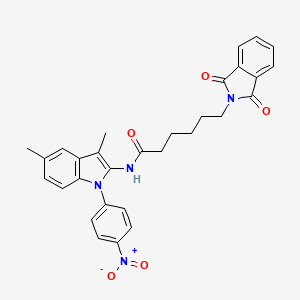


![2-[2-(diethylamino)ethyl]-3-[2-(ethylamino)phenyl]-3H-isoindol-1-one;dihydrochloride](/img/structure/B12715922.png)
